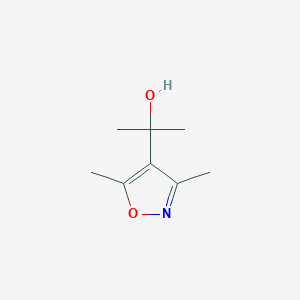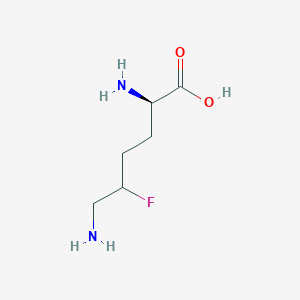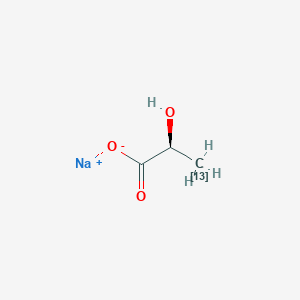![molecular formula C14H9N3O2 B052514 2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 121105-77-9](/img/structure/B52514.png)
2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile (FMB) is a novel compound that has been studied for its potential use in a number of scientific applications. FMB is a member of the pyrido[1,2-a]benzimidazole family, which consists of nitrogen-containing heterocyclic compounds. It has been studied for its potential uses in organic synthesis, drug discovery, and as a catalyst in biochemical reactions.
Scientific Research Applications
Synthetic Utilities and Biological Activities
The chemical compound 2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is part of a broader class of benzimidazole derivatives, which are known for their diverse applications in scientific research, particularly in the fields of synthetic chemistry and medicinal chemistry. These compounds exhibit a wide range of pharmacological activities, making them valuable for drug discovery and development.
Synthesis and Chemical Properties : Benzimidazole derivatives, including compounds like this compound, are synthesized through various methods, including the condensation of o-phenylenediamines with electrophilic reagents. These synthetic approaches facilitate the exploration of their chemical properties and potential applications in developing new pharmacological agents (M. Ibrahim, 2011).
Biological Activities and Applications : Benzimidazole derivatives are known for their broad spectrum of biological activities. They have been explored for their potential as antimicrobial, antiviral, antidiabetic, anticancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, anti-parasitic, anti-proliferative, anti-HIV, anti-convulsant, anti-inflammatory, anti-hypertensive, and proton pump inhibitors. This wide range of pharmacological functions makes them crucial in the medical sector, particularly in the search for new therapeutic agents (B Vasuki et al., 2021).
Mechanism of Action in Disease Treatment : The mechanism of action of benzimidazole derivatives often involves interaction with biological macromolecules, affecting various cellular processes. For example, some derivatives have been studied for their ability to bind to DNA, influencing gene expression, or as enzyme inhibitors, affecting metabolic pathways critical in disease progression. These interactions underline their potential in designing drugs for diseases with complex etiologies, such as cancer (S. Saganuwan, 2020).
properties
IUPAC Name |
2-(hydroxymethylidene)-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c1-8-9(6-15)13-16-11-4-2-3-5-12(11)17(13)14(19)10(8)7-18/h2-5,7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFYMECBLKMZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CO)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)



![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)

